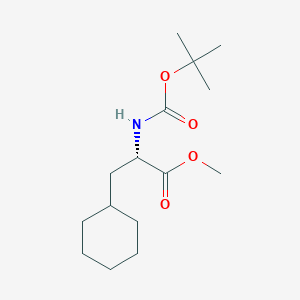

Boc-3-cyclohexyl-L-alanine methyl ester

CAS No.: 98105-41-0

Cat. No.: VC2027698

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98105-41-0 |

|---|---|

| Molecular Formula | C15H27NO4 |

| Molecular Weight | 285.38 g/mol |

| IUPAC Name | methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1 |

| Standard InChI Key | FALUXMVPGFKLAM-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC |

| SMILES | CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC |

Introduction

Chemical Properties and Structure

Boc-3-cyclohexyl-L-alanine methyl ester (CAS: 98105-41-0) has the molecular formula C₁₅H₂₇NO₄ and a molecular weight of 285.38 g/mol . It is characterized by its unique structure featuring a cyclohexyl group attached to the alanine backbone, a Boc protecting group on the amino nitrogen, and a methyl ester protecting the carboxyl group. The compound is also known by several synonyms, including N-alpha-tert-Butoxycarbonyl-3-cyclohexyl-L-alanine methyl ester, L-Boc-cyclohexylalanine methyl ester, Boc-β-cyclohexyl-L-alanine methyl ester, and Boc-Cha-OMe .

Physical Properties

Boc-3-cyclohexyl-L-alanine methyl ester appears as a crystalline solid with distinctive physical properties that contribute to its versatility in various applications. The key physical properties are summarized in Table 1.

Table 1: Physical Properties of Boc-3-cyclohexyl-L-alanine methyl ester

The compound is soluble in common organic solvents such as methanol, ethanol, and dimethylformamide (DMF), making it convenient for various synthetic applications. Its high boiling point is attributed to its relatively high molecular weight compared to many organic solvents, which contributes to its stability under various reaction conditions .

Synthesis Methods

The synthesis of Boc-3-cyclohexyl-L-alanine methyl ester typically involves multiple steps, with several approaches documented in the scientific literature. One synthesis route described involves a multi-step reaction process with detailed parameters.

Table 2: Synthesis Methods for Boc-3-cyclohexyl-L-alanine methyl ester

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method 1 | NaHCO₃, dimethylformamide | 120 h | 99.5% |

| Method 2 | Dihydrogen, 5% Rh/Al₂O₃, methanol | 18 h, 1551.4-2844.3 Torr | 98.2% |

This synthesis was originally reported in the Journal of Medicinal Chemistry (1985, vol. 28, #12, p. 1779-1790) by Boger, Joshua et al . Another synthetic approach involves coupling reactions utilizing Boc-L-cyclohexylalanine hydroxysuccinimide ester as an intermediate. The choice of synthesis method depends on available starting materials, required purity, and production scale.

Reactivity and Chemical Behavior

Boc-3-cyclohexyl-L-alanine methyl ester undergoes several characteristic reactions that make it valuable in organic synthesis. The Boc group can be easily removed under mild acidic conditions to reveal the free amine functionality, which is particularly useful in peptide synthesis sequences. The methyl ester component can undergo hydrolysis in the presence of water or alcohols, converting it back to the carboxylic acid form.

The compound's reactivity is influenced by the presence of the cyclohexyl group, which introduces steric hindrance and hydrophobicity that can affect both the rate and selectivity of reactions. These properties make it particularly suitable for controlled and selective chemical transformations required in complex synthesis pathways.

Applications in Peptide Synthesis

In peptide synthesis, Boc-3-cyclohexyl-L-alanine methyl ester serves as a valuable building block. The Boc group protects the amino functionality during chain elongation, preventing unwanted side reactions . This compound is particularly useful in solid-phase peptide synthesis (SPPS), where controlled and selective coupling is essential for producing high-purity peptide products.

The stability of the Boc protecting group under various reaction conditions makes this compound ideal for complex peptide syntheses that involve multiple coupling and deprotection steps. Furthermore, the cyclohexyl side chain in the compound introduces hydrophobicity and steric bulk, which can influence the conformation and properties of the resulting peptides. These characteristics can be leveraged to design peptides with specific structural features or biological activities.

Pharmaceutical Research Applications

Boc-3-cyclohexyl-L-alanine methyl ester plays a significant role in pharmaceutical research and drug development. The cyclohexyl side chain imparts hydrophobicity, making it valuable in designing peptides with enhanced membrane permeability or stability against enzymatic degradation.

This compound serves as a precursor for derivatives with potential biological activity, such as enzyme inhibitors or receptor ligands. The hydrophobic cyclohexyl group can enhance the bioavailability and stability of drug candidates, making it a valuable component in drug design strategies . In particular, the compound has been utilized in the development of peptide-based drugs where enhanced pharmacological properties are required.

Current research focuses on incorporating Boc-3-cyclohexyl-L-alanine methyl ester into various pharmaceutical candidates, including:

-

Protease inhibitors for viral infections

-

Enzyme inhibitors for metabolic disorders

-

Receptor ligands for neurological conditions

-

Peptide-based drug delivery systems

Biotechnology Applications

In biotechnology, Boc-3-cyclohexyl-L-alanine methyl ester is important for the production of modified proteins used in therapeutic applications, including enzyme replacement therapies . The compound allows for the incorporation of non-natural amino acids into proteins, expanding the range of properties and functionalities that can be achieved.

The controlled and selective modification of proteins using compounds like Boc-3-cyclohexyl-L-alanine methyl ester enables the development of novel biomolecules with enhanced stability, specificity, or activity, advancing the field of protein engineering and biotechnology. This is particularly relevant in the production of therapeutic proteins where improved pharmacokinetic properties are desired.

Material Science Applications

In material science, Boc-3-cyclohexyl-L-alanine methyl ester can be utilized in creating advanced materials such as polymers . The unique structure of the compound, particularly the cyclohexyl group, contributes to improved mechanical properties and thermal stability of the resulting materials.

Peptide-based materials incorporating this compound can exhibit specific folding patterns, self-assembly behavior, or interactions with other molecules, opening up possibilities for designing materials with tailored properties for various applications. These applications extend to biomaterials, drug delivery systems, and functional nanomaterials.

Related Compounds and Derivatives

Several compounds share structural similarities with Boc-3-cyclohexyl-L-alanine methyl ester, each with its unique features and applications. Table 3 provides a comparison of these related compounds.

Table 3: Comparison of Boc-3-cyclohexyl-L-alanine methyl ester with Related Compounds

Boc-3-cyclohexyl-L-alanine methyl ester is unique due to its cyclohexyl substitution, providing distinct steric and electronic properties that influence its reactivity and biological interactions compared to these similar compounds.

Future Research Directions

Given its utility in peptide synthesis and potential bioactivity, future research on Boc-3-cyclohexyl-L-alanine methyl ester could focus on several directions:

-

Development of more efficient and sustainable synthesis methods

-

Exploration of novel applications in drug delivery systems

-

Investigation of its potential role in designing peptidomimetics with enhanced properties

-

Study of its influence on peptide conformation and folding patterns

-

Development of new derivatives with improved biological activities or pharmaceutical properties

Recent research has also explored the incorporation of fluorinated cyclohexyl moieties similar to the cyclohexyl group in Boc-3-cyclohexyl-L-alanine methyl ester. For instance, the development of Janus all-cis 2,3,4,5,6-pentafluorocyclohexyl building blocks has opened new avenues for modifying the properties of cyclohexyl-containing compounds, potentially leading to applications in drug development with improved pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume